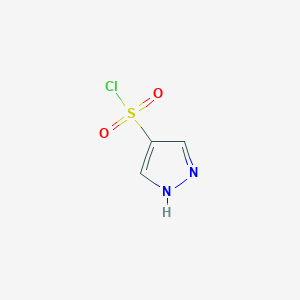
7-fluoroisoquinolin-1(2H)-one
Vue d'ensemble
Description
7-Fluoroisoquinolin-1(2H)-one, also known as 7-FQ, is a fluorinated isoquinoline derivative that has been used in a variety of scientific research applications. 7-FQ is a synthetic compound that has been found to possess a wide range of biochemical and physiological effects in lab experiments.
Applications De Recherche Scientifique
Synthesis of Fluorinated Heterocycles
Fluorinated heterocycles, including 4-fluoroisoquinolin-1(2H)-ones and 5-fluoropyridin-2(1H)-ones, are synthesized through rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate. These compounds are important in pharmaceutical and agrochemical industries due to their unique properties, and the synthetic method is highly versatile and efficient (Wu et al., 2017).
Fluorescent Chemosensors
A coumarin-based chemodosimeter for Cu(2+) in water was designed, utilizing the hydrolysis of 7-hydroxycoumarin to achieve fluorescence enhancement. This probe is selective for Cu(2+) and has potential applications in various environmental and biological contexts (Zhou et al., 2011).
Antimycobacterial Agents
Novel 1,4-dihydro-6-fluoro-7-substituted quinoline-3-carboxylic acids were synthesized and evaluated for their antimycobacterial properties. These compounds showed promising activity against Mycobacterium tuberculosis, indicating potential as therapeutic agents (Senthilkumar et al., 2009).
Strong Emission Properties in Aqueous Solution
7-hydroxyindazolo[2,3-b]isoquinolin-12(7H)-one derivatives were found to emit strong fluorescence in aqueous solution. These compounds, with their unique spectral properties, could be valuable in applications requiring aqueous fluorescence, such as biological imaging (Chang et al., 2019).
Fluorescent Probes for Polymer Characterization
7-dialkylamino-1-methylquinolinium salts, synthesized using 7-fluoro-1-methylquinolinium iodide, demonstrated high fluorescence quantum yields and stability. Their characteristics make them excellent probes for polymer characterization and other applications requiring stable, high-performance fluorescent materials (van den Berg et al., 2006).
Triple Proton Transfer and Stabilization in Polymeric Matrix
7-hydroxyquinoline, when dissolved in a polymeric matrix, exhibited dual fluorescence due to an excited-state triple proton transfer. This property could be harnessed in materials science and photophysics for specific applications requiring dual fluorescence characteristics [(Douhal et al., 1994)](https://consensus.app/papers/roomtemperature-proton-transfer-7hydroxyquinoline-douhal/661dc236428857189b32493f4fa63811/?utm_source=chatgpt).
Photophysical and Electrochemical Studies
A series of 2,3-dihydroquinazolin-4(1H)-ones were studied for their optical and electrochemical properties. The quantum yield and solvent effects were investigated, providing insights into their potential use in various applications, including as novel fluorophores and in anticancer activity studies (Kamble et al., 2017).
Novel Antibacterial Agents
Designing novel N-1 substituents in naphthyridones and quinolones resulted in compounds with potent antibacterial activities. One such compound showed significantly higher potency than established antibiotics against various bacterial strains, demonstrating the potential of fluoroquinolone derivatives in combating bacterial infections (Kuramoto et al., 2003).
Dual Mode Turn-On Red Fluorescent Chemosensor
A novel chemosensor, 9,10-Diphenyl-7H-benzo[d,e]imidazo[2,1-a]isoquinolin-7-one, was developed for copper ions detection. This chemosensor exhibits rapid colorimetric and fluorimetric response, proving useful for live cell imaging and detection of Cu(II) in physiological conditions (Sivaraman et al., 2013).
HIV Type 1 Integrase Inhibitors
2-hydroxyisoquinoline-1,3(2H,4H)-diones (HIDs) were investigated for their ability to inhibit HIV-1 integrase. Substitution at position 7 with electron-withdrawing groups improved antiviral activity, indicating the potential of these compounds in the development of new treatments for HIV (Suchaud et al., 2014).
Fluorescent Sensors for Magnesium in Living Cells
Derivatives of 8-hydroxyquinoline were used as fluorescent sensors for magnesium, a crucial yet challenging ion to detect. These compounds exhibited high affinity and selectivity for Mg(2+), offering a novel approach for assessing magnesium in cellular and biological systems (Farruggia et al., 2006).
Vasodilative Agents
2-Benzylisoquinolin-1(2H)-ones were identified as potent vasodilative agents. These compounds showed significant effects in reducing blood pressure in animal models, suggesting their potential as new therapeutic agents for hypertension (Kang et al., 2015)
Safety and Hazards
Propriétés
IUPAC Name |
7-fluoro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOKJYPVIFOPQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CNC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623857 | |
| Record name | 7-Fluoroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
410086-27-0 | |
| Record name | 7-Fluoroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoro-1,2-dihydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1322712.png)








![[2,3'-Bipyridine]-5'-carboxylic acid](/img/structure/B1322730.png)


![N-[4-(Acetylamino)phenyl]-3-aminobenzamide](/img/structure/B1322736.png)

